3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one is a complex organic compound that features a cyclopentyl group, a piperidine ring, and an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic amine group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic amines.
Scientific Research Applications
3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylpropan-1-amine: Similar structure but lacks the piperidine ring.
1-(3-Aminopropyl)-4-methylpiperazine: Contains a piperazine ring instead of a piperidine ring.
Cyclopentyl derivatives: Compounds with similar cyclopentyl groups but different functional groups
Uniqueness
3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one is unique due to its specific combination of a cyclopentyl group, a piperidine ring, and an aromatic amine. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H30N2O |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-cyclopentyl-1-[4-(2-methylanilino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H30N2O/c1-16-6-2-5-9-19(16)21-18-12-14-22(15-13-18)20(23)11-10-17-7-3-4-8-17/h2,5-6,9,17-18,21H,3-4,7-8,10-15H2,1H3 |
InChI Key |
CWJMJOHIKPLQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2CCN(CC2)C(=O)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.